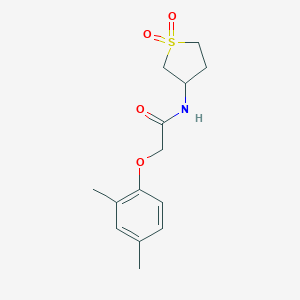![molecular formula C14H16N2O4S B284719 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid, also known as BDPN, is a compound that has gained significant attention in the field of scientific research. This compound is a nicotinic acetylcholine receptor agonist that has the potential to be used in various applications.
Mécanisme D'action
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid works by binding to nicotinic acetylcholine receptors and activating them. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in various physiological and biochemical processes, such as learning and memory, mood regulation, and motor control.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve learning and memory, reduce anxiety and depression, and improve motor function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid is its specificity for nicotinic acetylcholine receptors. This specificity allows researchers to study the effects of nicotinic acetylcholine receptors without affecting other neurotransmitter systems. However, one of the limitations of this compound is its short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid in scientific research. One direction is the development of this compound analogs with longer half-lives and improved specificity. Another direction is the use of this compound in the treatment of neurodegenerative diseases. This compound may also be useful in the development of new drugs for the treatment of addiction and mood disorders.
Conclusion:
This compound, or this compound, is a compound that has gained significant attention in the field of scientific research. This compound has been shown to activate nicotinic acetylcholine receptors and has been used in various studies to study the effects of these receptors on neurological processes. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for the use of this compound in scientific research.
Méthodes De Synthèse
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dioxopyrrolidine, which is then reacted with butylamine to form 1-butyl-2,5-dioxopyrrolidine. This compound is then reacted with thiolactic acid to form this compound.
Applications De Recherche Scientifique
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid has been used in various scientific research studies. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to activate nicotinic acetylcholine receptors, which are involved in various neurological processes. This compound has been used to study the effects of nicotinic acetylcholine receptors on learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H16N2O4S |
|---|---|
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-3-7-16-11(17)8-10(13(16)18)21-12-9(14(19)20)5-4-6-15-12/h4-6,10H,2-3,7-8H2,1H3,(H,19,20) |
Clé InChI |
WMQSTCKFNZABQE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
SMILES canonique |
CCCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Solubilité |
39.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)

![7-[4-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284662.png)
![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![1-{7-[3-Methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B284665.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
